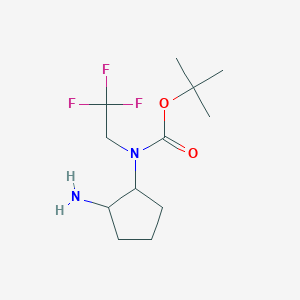![molecular formula C26H20N2O4 B14886462 3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is a complex organic compound known for its unique structure and properties This compound is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol typically involves the condensation reaction between o-phenylenediamine and salicylaldehyde in a 1:1 molar ratio. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the Schiff base . The reaction conditions include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Catalyst: Glacial acetic acid
Reaction Time: Several hours to overnight
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the reaction would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated aromatic compounds
科学研究应用
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential bioactivity against microbes and cancer cell lines.
Medicine: Studied for its potential therapeutic properties due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of bioactive complexes and as an analytical reagent.
作用机制
The mechanism of action of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol involves its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming chelates. These metal complexes can exhibit various biological activities, including antimicrobial and anticancer properties . The exact molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.
相似化合物的比较
Similar Compounds
2,2’-{benzene-1,3-diylbis[nitrilo(E)methylylidene]}diphenol: Another Schiff base with similar structural features.
3,3’-di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diylbis(oxy)bis(dibenzo[d,f][1,3,2]dioxaphosphepin): A related compound used as a ligand in coordination chemistry.
Uniqueness
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is unique due to its specific structural arrangement, which allows it to form stable metal complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications.
属性
分子式 |
C26H20N2O4 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
3-[[2-[2-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C26H20N2O4/c29-23-13-5-7-17(25(23)31)15-27-21-11-3-1-9-19(21)20-10-2-4-12-22(20)28-16-18-8-6-14-24(30)26(18)32/h1-16,29-32H |
InChI 键 |
AVBUPRSSBHWJCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N=CC3=C(C(=CC=C3)O)O)N=CC4=C(C(=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


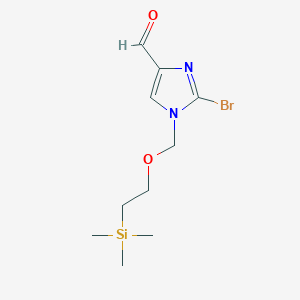
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
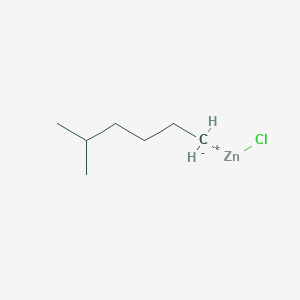
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
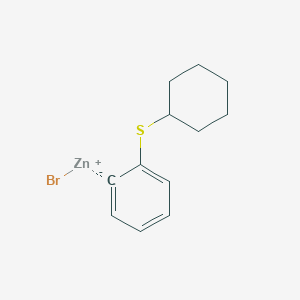
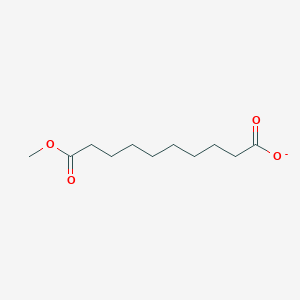
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
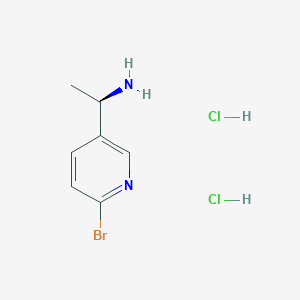
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
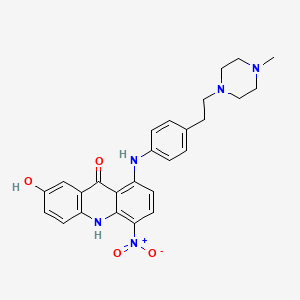


![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
